physicochemical properties of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide
physicochemical properties of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from the benchtop to its ultimate biological fate, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide, a substituted pyridazinone of interest to researchers.
The pyridazinone core is a prevalent scaffold in a variety of biologically active molecules. The specific substitutions of two chlorine atoms and a carboxamide group on this particular structure create a unique electronic and steric profile that dictates its interaction with biological systems and its viability as a research tool or therapeutic lead.
As experimental data for this specific compound is not widely available in public literature, this guide integrates established principles of computational chemistry with field-proven experimental protocols. It is designed not only to present data but to provide a self-validating framework for scientists to generate and interpret their own findings, ensuring scientific integrity and fostering a deeper understanding of the causality behind experimental choices.
Molecular and Structural Data
The foundational step in any physicochemical analysis is the precise identification of the molecule . All subsequent properties, whether predicted or experimentally determined, are intrinsically linked to its structure.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.01 g/mol |
| Canonical SMILES | O=C(N)N1C(=O)C(Cl)=C(Cl)C=N1 |
| Chemical Structure |
|
(Note: A 2D image would be placed here in a final document. For this output, the SMILES string provides the definitive structural information.)
Predicted Physicochemical Properties
In the absence of publicly available experimental data, in silico prediction serves as a critical first step in characterizing a novel compound. These computational models, such as those developed by ACD/Labs and Simulations Plus, leverage vast databases of experimentally determined properties to predict the behavior of new structures with a high degree of accuracy.[1][2] The following properties for 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide are estimates derived from such state-of-the-art computational methods.
Disclaimer: These values are predictions and should be used as a guide for experimental design. They have not been experimentally verified.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 210 - 230 | Influences sample purity, stability, and formulation choices. |
| Boiling Point (°C) | > 400 (Decomposes) | Indicates thermal stability. |
| LogP | 0.5 ± 0.3 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility (logS) | -2.5 ± 0.5 | Critical for dissolution, absorption, and formulation. |
| pKa (Most Acidic) | 8.5 ± 0.5 (Amide N-H) | Determines ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (Most Basic) | -3.0 ± 0.5 (Ring N) | Indicates sites of protonation in highly acidic conditions. |
| Topological Polar Surface Area (TPSA) | 79.8 Ų | Correlates with hydrogen bonding potential and membrane permeability. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a fundamental thermal property that provides initial insights into the purity and identity of a crystalline solid.[3] A sharp, narrow melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered. Grind a small amount of the sample on a watch glass with a spatula.
-
Press the open end of a glass capillary tube into the powder mound to load a small amount of sample.[4]
-
Tap the closed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the sample to a height of 2-3 mm.[5] Causality: Proper packing ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper observed melting range.
-
-
Instrument Setup & Measurement:
-
Place the packed capillary into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/minute to find a rough range.[6]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a fresh sample and begin heating at a slow, controlled rate of 1-2 °C/minute. Causality: A slow heating rate is crucial to ensure the system is in thermal equilibrium, allowing the thermometer reading to accurately reflect the temperature of the sample.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. It is essential to distinguish between thermodynamic and kinetic solubility, as they provide different insights for drug discovery and development.[7]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the most stable and relevant value for biopharmaceutical considerations.[8]
-
Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput measure of a compound's propensity to stay in solution under non-equilibrium conditions.[9]
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the solid compound to a known volume of the PBS buffer in a glass vial. Causality: Using excess solid ensures that equilibrium is established with an undissolved solid phase, which is the definition of a saturated solution.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using an orbital shaker.[10] Causality: Extended agitation is necessary to allow the dissolution process to reach a true thermodynamic equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed for the undissolved solid to sediment.
-
Carefully remove an aliquot of the supernatant.
-
Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard curve of the compound at known concentrations.
-
Analyze the filtered supernatant using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10]
-
Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration is the thermodynamic solubility.
-
Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is crucial as the ionization state affects solubility, permeability, and target binding.[11] For 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide, the primary amide N-H proton is expected to be the most acidic site. Potentiometric titration is a robust and widely used method for pKa determination.[12]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]
-
Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM. A co-solvent like methanol may be required if aqueous solubility is low.[11]
-
Sparge the solution with nitrogen to remove dissolved CO₂. Causality: Carbon dioxide dissolves in water to form carbonic acid, which would interfere with the titration of the target compound.
-
-
Titration:
-
Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic proton).
-
Record the pH value after each addition, allowing the reading to stabilize.[13]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[12]
-
Structural and Purity Analysis
Confirming the identity and assessing the purity of a synthesized compound are prerequisites for any further study. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for determining the purity of small organic molecules.[14] It separates compounds based on their hydrophobicity.
-
System Setup:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile. Causality: The acidic modifier improves peak shape by suppressing the ionization of silanol groups on the silica support and ensuring analytes are in a single protonation state.
-
Detector: UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Method:
-
Prepare a sample solution at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes. Causality: A gradient elution ensures that both polar and non-polar impurities can be resolved and eluted from the column in a reasonable time.
-
-
Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[15] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
-
¹H NMR: The spectrum would be expected to show a singlet for the C-H proton on the pyridazinone ring. The two protons of the primary amide (-NH₂) may appear as a broad singlet. The chemical shifts and coupling patterns (or lack thereof) confirm the connectivity of the hydrogen atoms.
-
¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule (two C=O carbons, two C-Cl carbons, and one C-H carbon), confirming the carbon skeleton.[16]
-
2D NMR (e.g., HSQC, HMBC): These experiments would be used to definitively assign which proton is attached to which carbon and to confirm long-range correlations, providing unequivocal structural proof.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[17] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Expected Observation: In positive ion mode (ESI+), the primary observed ion would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 208.9. The characteristic isotopic pattern of two chlorine atoms (a distinctive cluster of peaks with ~2 Da spacing) would provide definitive confirmation of the presence of two chlorine atoms in the structure.[2]
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